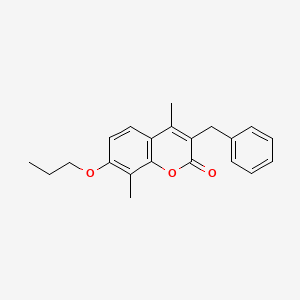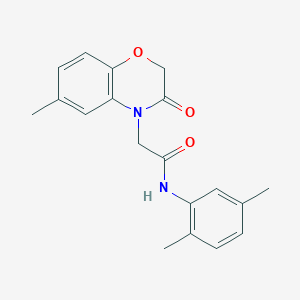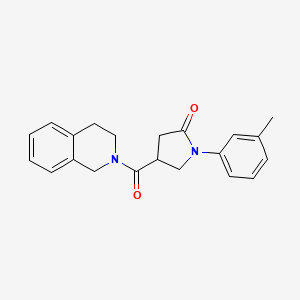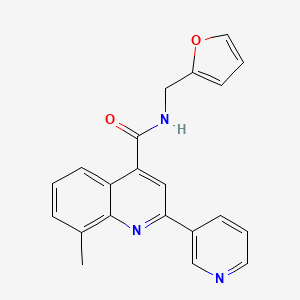
3-benzyl-4,8-dimethyl-7-propoxy-2H-chromen-2-one
Vue d'ensemble
Description
3-benzyl-4,8-dimethyl-7-propoxy-2H-chromen-2-one, also known as apigenin, is a flavonoid compound found in various plant species. It has been studied extensively for its potential therapeutic properties due to its antioxidant, anti-inflammatory, and anticancer effects.
Mécanisme D'action
The mechanism of action of 3-benzyl-4,8-dimethyl-7-propoxy-2H-chromen-2-one is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways. Apigenin has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Apigenin has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and autophagy.
Biochemical and Physiological Effects:
Apigenin has been shown to have various biochemical and physiological effects. It has been found to have antioxidant effects, which protect cells from oxidative stress and damage. Apigenin has also been shown to have anti-inflammatory effects, which reduce inflammation and pain. It has been found to have anticancer effects, which inhibit the growth and proliferation of cancer cells. Apigenin has also been shown to have neuroprotective effects, which protect neurons from damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Apigenin has several advantages for lab experiments. It is readily available and can be synthesized or extracted from natural sources. It is also relatively inexpensive compared to other compounds. Apigenin has been extensively studied, and its properties and effects are well documented. However, there are also limitations to using 3-benzyl-4,8-dimethyl-7-propoxy-2H-chromen-2-one in lab experiments. Its solubility in water is low, which can make it difficult to dissolve and administer. Its bioavailability is also low, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 3-benzyl-4,8-dimethyl-7-propoxy-2H-chromen-2-one. Further research is needed to fully understand its mechanism of action and its effects on various signaling pathways. Clinical trials are needed to determine its effectiveness in the treatment of various diseases, including cancer and neurodegenerative diseases. Studies are also needed to optimize its formulation and delivery to improve its bioavailability and effectiveness. Additionally, the potential use of 3-benzyl-4,8-dimethyl-7-propoxy-2H-chromen-2-one as a dietary supplement or functional food ingredient should be explored.
Applications De Recherche Scientifique
Apigenin has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer effects. Apigenin has been found to inhibit the growth of various cancer cells, including breast, prostate, colon, and lung cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. Apigenin has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. It has also been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
3-benzyl-4,8-dimethyl-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-4-12-23-19-11-10-17-14(2)18(13-16-8-6-5-7-9-16)21(22)24-20(17)15(19)3/h5-11H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZYJPJZVZSAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4648284.png)
![8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4648291.png)
![5-(2-ethylbutanoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4648296.png)
![3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4648297.png)
![7-cycloheptyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4648310.png)
![2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4648313.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4648315.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4648327.png)

![2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4648341.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4648343.png)
![2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B4648364.png)
